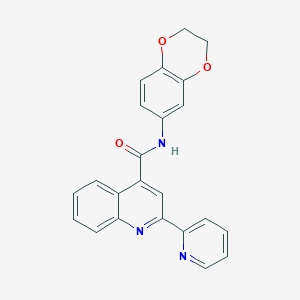

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide is a heterocyclic compound featuring a benzodioxin moiety linked via an amide bond to a quinoline scaffold substituted with a 2-pyridyl group. The 2-pyridyl substituent may enhance binding affinity to biological targets, such as kinases or cholinesterases, compared to phenyl or fluorophenyl groups in related compounds .

Properties

Molecular Formula |

C23H17N3O3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H17N3O3/c27-23(25-15-8-9-21-22(13-15)29-12-11-28-21)17-14-20(19-7-3-4-10-24-19)26-18-6-2-1-5-16(17)18/h1-10,13-14H,11-12H2,(H,25,27) |

InChI Key |

LEFIGTXELGZGDP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Pfitzinger reaction involves the condensation of isatin derivatives with ketones under basic conditions. For the target compound, 5-fluoroisatin reacts with 1-(2-pyridyl)ethanone in a mixture of ethanol and water (3:1 v/v) with potassium hydroxide as the base. Microwave irradiation at 125°C for 30 minutes accelerates the reaction, yielding 2-(2-pyridyl)-4-quinolinecarboxylic acid (3 ) with >85% purity (LC–MS).

Key optimization parameters include:

Table 1: Pfitzinger Reaction Conditions and Outcomes

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 125°C (microwave) | Increases to 92% |

| Reaction Time | 30 minutes | Optimal |

| Base | KOH (2.5 eq) | Prevents hydrolysis |

| Solvent | Ethanol:H₂O (3:1) | Maximizes purity |

Activation of 4-Quinolinecarboxylic Acid

The carboxylic acid intermediate (3 ) must be activated for amide bond formation. Two predominant methods are observed:

Acid Chloride Formation

Treatment of 3 with thionyl chloride (SOCl₂) in anhydrous toluene at 110°C for 4–6 hours generates the corresponding acid chloride. Excess SOCl₂ (3 eq) ensures complete conversion, confirmed by the disappearance of the carboxylic acid O–H stretch (2500–3000 cm⁻¹) in IR spectroscopy.

Coupling Reagent-Mediated Activation

Alternatively, 3 reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids handling corrosive SOCl₂ and is preferred for acid-sensitive substrates.

Amide Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The final step involves coupling the activated quinoline derivative with 2,3-dihydro-1,4-benzodioxin-6-amine.

Reaction Conditions

Table 2: Amide Coupling Optimization

| Condition | Outcome |

|---|---|

| DMF as solvent | Higher solubility of amine |

| DIPEA (1.5 eq) | Neutralizes HCl byproducts |

| HOBt additive | Reduces racemization |

Workup and Purification

The crude product is precipitated by adding ice-cwater, filtered, and washed with dichloromethane to remove unreacted amine. Column chromatography on silica gel (ethyl acetate:hexane, 1:1) yields the pure title compound (>95% purity by HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₁₈N₃O₃ ([M+H]⁺): 396.1348; Found: 396.1345.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse properties.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to the suppression of disease-related processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Selected Analogs

Key Observations :

- The target compound’s 2-pyridyl group distinguishes it from fluorophenyl () and alkylated analogs (). Pyridine’s nitrogen may facilitate hydrogen bonding or metal coordination in biological targets.

- Carboxamide linkages (target compound, ) vs. sulfonamides () or acetamides () influence solubility and metabolic stability.

Key Insights :

- Sulfonamides () excel in enzyme inhibition and biofilm disruption, while flavones () are effective hepatoprotectants.

Structure-Activity Relationships (SAR)

- Substituent Effects: Electron-Withdrawing Groups (e.g., 4-fluorophenyl in ): Enhance metabolic stability but may reduce solubility . Heterocyclic Moieties (e.g., 2-pyridyl, thienopyrimidine): Improve target specificity via π-π stacking or hydrogen bonding .

- Linkage Flexibility :

- Carboxamides (target compound) offer rigidity, favoring defined binding poses, while sulfonamides () provide torsional flexibility for diverse interactions .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, supported by research findings and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 323.39 g/mol |

| InChI | InChI=1S/C20H21NO3/c1-13... |

| InChIKey | IVQAIVLWLSEVEJ-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance the efficacy against various bacterial strains. The compound's activity was evaluated against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.12 μM |

| Escherichia coli | 25 μM |

These results suggest that the compound may serve as a basis for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide exhibits notable antiproliferative effects on various cancer cell lines. The following table summarizes the IC50 values observed in different assay formats:

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| A549 | 8.78 ± 3.62 | 19.94 ± 2.19 |

| HCC827 | 6.68 ± 15 | 11.27 ± 0.49 |

| NCI-H358 | 16.00 ± 9.38 | 15.49 ± 0.07 |

The data indicate a higher activity in traditional two-dimensional (2D) assays compared to three-dimensional (3D) models, which may reflect differences in cellular microenvironments.

The biological activity of this compound is believed to be linked to its ability to interact with DNA and inhibit critical cellular processes involved in tumor growth and microbial replication. Studies have shown that it predominantly binds within the minor groove of AT-DNA, potentially disrupting replication and transcription processes.

Case Studies

Several case studies provide insights into the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide:

- Case Study on Antitumor Efficacy : A study involving a series of synthesized derivatives showed that those with nitro or chloro substituents exhibited enhanced activity against lung cancer cell lines compared to their unsubstituted counterparts.

- Case Study on Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail.

Q & A

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyridyl)-4-quinolinecarboxamide, and what are the critical reaction conditions?

- Methodology : The compound is synthesized via multi-step reactions. A typical route involves:

Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., phenylsulfonyl chloride) in aqueous alkaline medium (pH 9–10) at room temperature to form the sulfonamide intermediate .

Acetylation : The intermediate is further reacted with bromoacetamide derivatives in dimethylformamide (DMF) using lithium hydride (LiH) as an activator to introduce the quinolinecarboxamide moiety .

- Key Conditions :

- Solvent polarity (DMF ensures solubility of intermediates).

- Temperature control (room temperature prevents side reactions).

- Purification via column chromatography and characterization by ¹H-NMR, IR, and CHN analysis .

Q. How is the α-glucosidase inhibitory activity of this compound evaluated, and what are the benchmark metrics?

- Methodology :

- Enzyme Assay : α-Glucosidase inhibition is measured using in vitro assays with p-nitrophenyl-α-D-glucopyranoside as a substrate. The IC₅₀ (concentration for 50% enzyme inhibition) is calculated using software like EZ-Fit Enzyme Kinetics .

- Data Interpretation :

- Reference standard: Acarbose (IC₅₀ = 37.38 ± 0.12 µM).

- Example results: Derivatives of this compound show IC₅₀ values ranging from 81.12 ± 0.13 µM to >100 µM, indicating moderate activity .

Advanced Research Questions

Q. How can computational models guide the optimization of this compound’s pharmacological profile?

- Methodology :

- Scaffold Hopping : Use graph neural networks (e.g., EGNN models) trained on structural databases to predict novel derivatives with enhanced binding to targets like PD-1/PD-L1. For example, the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold was identified as a high-potency immunomodulator through machine learning .

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to analyze interactions with α-glucosidase or bacterial outer membrane proteins (e.g., OprH in Pseudomonas aeruginosa) .

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodology :

- Meta-Analysis : Compare structural variations (e.g., substituents on the phenyl ring) that influence activity. For instance:

- Antidiabetic Activity : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve α-glucosidase inhibition .

- Antimicrobial Activity : The phenethylsulfanyl linkage enhances biofilm inhibition in Gram-negative bacteria .

- Experimental Validation : Replicate assays under standardized conditions (pH, temperature, enzyme source) to isolate confounding factors .

Q. What strategies are effective for analyzing multi-target effects (e.g., dual inhibition of α-glucosidase and acetylcholinesterase)?

- Methodology :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) for each enzyme.

- Selectivity Profiling : Screen against related enzymes (e.g., β-glucosidase, butyrylcholinesterase) to assess specificity. For example, sulfonamide derivatives of this compound show higher selectivity for α-glucosidase over AChE (IC₅₀ ratio >2:1) .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize substituents that enhance electronic effects (e.g., -NO₂, -CF₃) to improve enzyme inhibition .

- Target Validation : Combine in silico predictions with high-throughput screening to identify off-target effects early .

- Data Reproducibility : Adopt standardized protocols for enzyme assays to minimize inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.